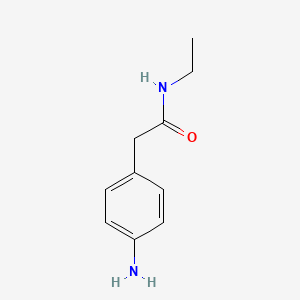

2-(4-aminophenyl)-N-ethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDUVXJFNWSXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Aminophenyl N Ethylacetamide

Direct Amidation Approaches

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine with the elimination of a water molecule. While conceptually simple, these reactions often require forcing conditions or catalysis to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com

The direct condensation of a carboxylic acid with an amine is the most atom-economical method for amide synthesis. The primary challenge is the initial acid-base reaction between the carboxylic acid (2-(4-aminophenyl)acetic acid) and the amine (ethylamine), which forms a stable ammonium salt. High temperatures are typically required to drive the equilibrium towards the amide by removing water. mnstate.edu

Hydrothermal synthesis offers a non-mineral-catalyzed pathway for direct amide formation by reacting carboxylic acids and amines in water at elevated temperatures and pressures. sci-hub.seacs.org This method has been shown to produce a variety of amides in good yields over a period of hours. sci-hub.se For the synthesis of 2-(4-aminophenyl)-N-ethylacetamide, this would involve heating an aqueous solution of 2-(4-aminophenyl)acetic acid and ethylamine (B1201723) in a sealed vessel.

Studies on similar systems have demonstrated that amide yields can reach up to 90% at temperatures around 250 °C and pressures of 40 bar. sci-hub.seacs.org The reaction is typically conducted in fused silica (B1680970) glass tubes. sci-hub.se The relatively rapid formation of amides under these conditions suggests it is a feasible, albeit energy-intensive, method. sci-hub.se

Table 1: General Hydrothermal Amidation Conditions and Outcomes

| Parameter | Condition | Expected Outcome | Reference |

|---|---|---|---|

| Temperature | 180-250 °C | Increased reaction rate and dehydration | sci-hub.seresearchgate.net |

| Pressure | ~40 bar (Psat) | Maintains liquid phase, influences equilibrium | sci-hub.se |

| pH | Near-neutral | Optimal for reaction; strongly acidic or basic conditions inhibit amide formation | sci-hub.seacs.org |

This table presents generalized findings from hydrothermal synthesis studies and their applicability to the target synthesis.

To circumvent the high temperatures required for thermal condensation, various catalytic systems have been developed. These catalysts facilitate the dehydration process under milder conditions. The direct catalytic amidation generates only water as a benign byproduct, making it an environmentally favorable approach. acs.org

Catalytic systems applicable to the synthesis of this compound from 2-(4-aminophenyl)acetic acid and ethylamine include:

Heterogeneous Acid Catalysts: Solid acid catalysts like H-montmorillonite (H-mont) have been shown to be effective for the amidation of less nucleophilic arylamines. acs.org This suggests they could be highly effective for the amidation involving the more nucleophilic ethylamine.

Boron-Based Catalysts: Boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃ can mediate amidation by activating the carboxylic acid. The mechanism is thought to involve the formation of bicyclic active intermediates.

Metal Catalysts: Pincer-manganese(I) complexes have been used for the amidation of esters, and similar principles can apply to carboxylic acids. google.com

Table 2: Overview of Catalytic Systems for Direct Amidation

| Catalyst Type | Example | General Conditions | Key Feature |

|---|---|---|---|

| Heterogeneous Acid | H-montmorillonite | Toluene, 110 °C | Reusable, tolerates various functional groups |

| Boron-Based | Arylboronic acids, B(OCH₂CF₃)₃ | MeCN, 80 °C | Activates carboxylic acid, mild conditions |

This table summarizes various catalytic systems reported for direct amidation reactions.

The direct condensation of a carboxylic acid and an amine is a reversible process that proceeds through several key steps:

Acid-Base Equilibrium: The reaction typically begins with a rapid and reversible acid-base reaction between the carboxylic acid (2-(4-aminophenyl)acetic acid) and the amine (ethylamine) to form an ammonium carboxylate salt. chemistrysteps.com

Nucleophilic Attack: For the amidation to proceed, the neutral amine must act as a nucleophile, attacking the carbonyl carbon of the neutral carboxylic acid. This step is often the rate-limiting step and is hindered by the formation of the unreactive carboxylate anion. sci-hub.se

Tetrahedral Intermediate: The nucleophilic attack forms a transient tetrahedral intermediate.

Dehydration: This intermediate then eliminates a molecule of water to form the final amide product. Under thermal conditions, the removal of water drives the reaction to completion. In catalytic systems, the catalyst facilitates this dehydration step.

Studies have shown that the reaction should occur between the neutral forms of the amine and the carboxylic acid. sci-hub.se This is supported by the observation that amide formation is strongly inhibited in highly acidic (pH <2) or basic (pH >12) solutions, where either the amine is fully protonated or the carboxylic acid is fully deprotonated. sci-hub.seacs.org

The kinetics of amidation are significantly influenced by the electronic and steric nature of the substituents on both the carboxylic acid and the amine.

On the Carboxylic Acid: The 2-(4-aminophenyl)acetic acid contains an electron-donating amino group (-NH₂) on the phenyl ring. Electron-donating groups generally decrease the electrophilicity of the carbonyl carbon, which can slow down the rate of nucleophilic attack by the amine. However, the phenylacetic acid structure itself, with its benzyl-like reactive group, has been associated with higher amide yields compared to benzoic acids in hydrothermal experiments. sci-hub.se

On the Amine: Ethylamine is a primary aliphatic amine. Aliphatic amines are generally more nucleophilic and less sterically hindered than aromatic amines, which facilitates a faster reaction. Studies comparing different amines in hydrothermal synthesis have shown that amines with electron-donating alkyl groups are better nucleophiles. sci-hub.se The rate constants for amidation are significantly affected by the amine's structure. acs.org

Table 3: Predicted Substituent Effects on the Synthesis of this compound

| Reactant | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Kinetics | Reference |

|---|---|---|---|---|---|

| 2-(4-aminophenyl)acetic acid | 4-amino group | Electron-donating (activating) | Minimal | May slightly decrease carbonyl electrophilicity | researchgate.net |

| 2-(4-aminophenyl)acetic acid | Phenylacetic moiety | Inductive/Resonance | Moderate | Generally enhances reactivity compared to benzoic acid | sci-hub.se |

This table analyzes the expected influence of substituents on the reaction to form the target compound, based on general principles of reaction kinetics.

To avoid the equilibrium limitations and harsh conditions of direct condensation, carboxylic acids can be converted into more reactive "activated" acyl donors. This approach typically involves a two-step process where the carboxylic acid is first activated and then reacted with the amine.

A common strategy involves the use of acyl chlorides. For the synthesis of this compound, this would likely proceed via the following route:

Protection/Starting Material Selection: Due to the reactivity of the amino group, the synthesis often starts with the corresponding nitro-substituted compound, 2-(4-nitrophenyl)acetic acid.

Acyl Chloride Formation: The 2-(4-nitrophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride, 2-(4-nitrophenyl)acetyl chloride. researchgate.net

Amidation: The acyl chloride is then reacted with ethylamine. This reaction is typically fast and high-yielding, often carried out at low temperatures in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. mnstate.edu

Nitro Group Reduction: The resulting nitro-amide, N-ethyl-2-(4-nitrophenyl)acetamide, is then reduced to the target compound, this compound. This reduction is commonly achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C). google.comresearchgate.net

Acid anhydrides can also be used as activated acyl donors in a similar fashion, reacting with amines to form amides and a carboxylic acid byproduct. libretexts.org

Amidation with Activated Acyl Donors

Acyl Halides and Anhydrides in Amide Synthesis

The reaction of an amine with an acyl chloride or anhydride (B1165640) is a classical and widely utilized method for amide bond formation. thieme-connect.de This approach can be applied to the synthesis of this compound, typically by reacting 4-aminophenylacetyl chloride or a related activated carboxylic acid derivative with ethylamine. The use of a tertiary base is often employed to neutralize the hydrogen halide byproduct. thieme-connect.de

In a related synthesis, acetic anhydride is used to acetylate 2-(4-nitrophenyl)ethanamine (B181158) in dichloromethane (B109758) at low temperatures, with triethylamine acting as a base scavenger. This method highlights the utility of anhydrides in forming the acetamide (B32628) functionality, which is a key structural feature of the target molecule. The mixed anhydride method, developed in the 1950s, offers another route where a carboxylic acid is activated by forming a mixed anhydride with another acid, such as diphenylphosphoric acid or various carboxylic acids, before reacting with an amine. highfine.com To minimize side reactions, sterically hindered carboxylic acids are often used to form the mixed anhydride. highfine.com

Coupling Reagent-Mediated Amidation Strategies

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.govpeptide.com

For the synthesis of this compound, 4-aminophenylacetic acid would be treated with a coupling reagent and then ethylamine. Research has shown that using one equivalent of EDC and one equivalent of 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt can be effective for coupling electron-deficient amines. nih.gov Other prominent coupling reagents that could be employed include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com

| Coupling Reagent | Additive(s) | Key Features |

| DCC, DIC | HOBt, DMAP | Commonly used, though DCC byproduct can be problematic for purification. peptide.com |

| EDC | HOBt, DMAP | Water-soluble byproduct, useful for aqueous extractions. nih.govpeptide.com |

| HBTU, TBTU | HOBt | Very efficient with fast reaction times. peptide.com |

| PyAOP | Highly effective for coupling N-methyl amino acids. peptide.com | |

| DEPBT | Causes very little epimerization. peptide.com |

Enzymatic Synthesis Pathways

The demand for greener and more sustainable chemical processes has led to the exploration of biocatalytic methods for amide synthesis. rsc.org

Enzymes, particularly hydrolases operating in reverse, can catalyze the formation of amide bonds. rsc.org These reactions can often be performed in low-water systems to shift the equilibrium towards synthesis. rsc.org Nitrilases are another class of enzymes that have shown potential in synthesizing amides from nitriles. researchgate.net While direct enzymatic synthesis of this compound is not widely documented, related enzymatic amidations suggest its feasibility.

Lipases are a versatile class of enzymes capable of catalyzing amidation reactions. mdpi.comnih.gov For instance, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) has been successfully used in the amidation of various carboxylic acids and amines. whiterose.ac.uk The synthesis of this compound could potentially be achieved by reacting 4-aminophenylacetic acid or its ester with ethylamine in the presence of a suitable lipase. Lipase-catalyzed reactions often exhibit high regioselectivity and can be performed under mild, solvent-free conditions. nih.govwhiterose.ac.uk For example, the lipase from Sphingomonas sp. has been shown to catalyze the amidation of phenylpropionic acid with benzylamine (B48309) in high yield. whiterose.ac.uk

| Enzyme | Substrates | Key Features |

| Lipase B from Candida antarctica (CAL-B/Novozym 435) | Phenolic acids and alkyl amines | Solvent-free conditions, high yields (76-84%). whiterose.ac.uk |

| Lipase from Pseudomonas fluorescens | (RS)-N-(4-(3-chloro-2-hydroxy-propoxy) phenyl) acetamide | Stereoselective acylation. mdpi.com |

| Lipase from Sphingomonas sp. | Phenylpropionic acid and benzylamine | Faster reaction with free acid than ester substrate. whiterose.ac.uk |

Reduction-Based Syntheses of the 4-aminophenyl Moiety

An alternative and common strategy for synthesizing this compound involves the reduction of a nitro group precursor. This approach is particularly useful as nitration of aromatic rings is a well-established reaction.

Reduction of Nitro Precursors to Amino Groups

The synthesis often starts with a nitrated precursor, such as 2-(4-nitrophenyl)-N-ethylacetamide. The nitro group is then reduced to the corresponding amine to yield the final product. A widely used method for this transformation is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a very common and effective catalyst for this purpose. researchgate.net The reaction is often carried out in a solvent like methanol (B129727) or ethanol. researchgate.net For example, the reduction of 2-(4-nitrophenyl)ethanamine using 5% Pd/C in methanol under hydrogen pressure is a key step in a multi-step synthesis. Similarly, the reduction of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride to its amino derivative is achieved using Pd/C as a catalyst. google.com

Other reducing agents and catalysts can also be employed. Raney Nickel is another effective catalyst for the hydrogenation of nitro groups. chemicalbook.com For instance, 2-(4-nitrophenyl)ethanamine can be reduced to 4-(2-aminoethyl)aniline in methanol using Raney Ni and hydrogen gas. chemicalbook.com Iron powder in acetic acid is another classical method for the reduction of aromatic nitro compounds.

| Catalyst/Reagent | Substrate Example | Conditions |

| 5% Pd/C | 2-(4-Nitrophenyl)ethanamine | Methanol, 50 psi H₂. |

| 10% Pd/C | (S)-2,2,2-trifluoro-N-methyl-N-(1-(4-nitrophenyl)propan-2-yl)acetamide | Methanol, H₂ balloon. nih.gov |

| Pd/C | N-(4-nitrophenyl)-substituted benzamides | Ethanol, H₂. researchgate.net |

| Raney Nickel | 2-(4-Nitrophenyl)ethanamine | Methanol, 1 atm H₂. chemicalbook.com |

| Iron powder | 4-Nitrophenylacetic acid | Acetic acid, 90–95°C. |

Advanced Synthetic Methodologies and Innovations

Beyond traditional reductions, novel synthetic strategies offer conceptually different approaches to constructing amide-containing molecules like this compound.

Umpolung, or polarity reversal, describes a strategy in organic synthesis where the normal reactivity pattern of a functional group is inverted. dicp.ac.cn Conventional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. nih.gov Umpolung Amide Synthesis (UmAS) reverses this paradigm, employing a nucleophilic acyl donor and an electrophilic amine equivalent. nih.govnih.gov

This innovative method typically involves the reaction of an α-bromo nitroalkane, which serves as an acyl anion equivalent, with an amine. scispace.com The reaction is promoted by a halonium source, such as N-iodosuccinimide (NIS), under mildly basic conditions. scispace.com The key carbon-nitrogen bond-forming step is believed to involve the nucleophilic attack of a nitronate (formed from the α-bromo nitroalkane) on an N-haloamine intermediate. nih.gov This approach is notable for its ability to forge amide bonds under non-traditional conditions and can be highly effective for synthesizing complex amides and peptides, often without the epimerization issues that can plague classical methods. nih.gov

Mechanistic studies of Umpolung Amide Synthesis have revealed a fascinating bifurcation that depends on the reaction atmosphere. pnas.org The source of the oxygen atom in the final amide carbonyl group is determined by the presence or absence of molecular oxygen (O₂). nih.govacs.org

Anaerobic Pathway : When the reaction is performed under an inert atmosphere (e.g., argon), the oxygen atom in the amide product originates from one of the oxygen atoms of the starting nitroalkane. pnas.org This is proposed to occur via a nitro-nitrite isomerization of an intermediate radical pair, followed by hydrolysis to the amide. pnas.org

Aerobic Pathway : In the presence of oxygen, a different pathway becomes dominant. The carbon-centered radical intermediate can be trapped by O₂, leading to a peroxy intermediate. pnas.org Subsequent fragmentation delivers the amide, with the carbonyl oxygen being sourced from the atmospheric O₂. pnas.orgnih.gov

This discovery not only provided deep mechanistic insight but also enabled practical applications, such as the development of a protocol for ¹⁸O-labeling of amides by simply running the reaction under an ¹⁸O₂ atmosphere. nih.gov

Table 2: Comparison of Aerobic vs. Anaerobic Umpolung Amide Synthesis

| Condition | Oxygen Source for Amide | Key Intermediate | Co-products | Ref. |

|---|---|---|---|---|

| Anaerobic (Argon atmosphere) | Nitro Group of Substrate | Alkyl Nitrite (B80452) | Nitrite, Bromide | pnas.org |

| Aerobic (Oxygen atmosphere) | Gaseous O₂ | Alkyl Peroxy Radical | Bromonium Nitrate (B79036) (elements of) | pnas.orgacs.org |

This table summarizes the mechanistic dichotomy in Umpolung Amide Synthesis based on general studies.

Umpolung Amide Synthesis and Mechanistic Elucidation

Isotopic Labeling Studies in Umpolung Reactions (e.g., ¹⁸O-labeling)

Umpolung amide synthesis (UmAS) presents a non-traditional approach to amide bond formation by reversing the typical polarity of the reacting partners. researchgate.netvanderbilt.edu In this method, an α-halo nitroalkane reacts with an amine, where the amine acts as the electrophile and the carbon donor as the nucleophile. vanderbilt.edu Mechanistic studies using ¹⁸O-labeling have been crucial in elucidating the reaction pathways. researchgate.netvanderbilt.edunih.gov

Research has revealed that umpolung amide synthesis can proceed through two distinct, competing pathways: an anaerobic and an aerobic route. vanderbilt.edunih.gov

Anaerobic Pathway: In the absence of oxygen, a nitro-nitrite isomerization occurs, where one of the oxygen atoms from the nitro group is incorporated into the final amide carbonyl. nih.govpnas.org This was confirmed by experiments using ¹⁸O-labeled nitroalkanes under anaerobic conditions, which showed a high degree of isotope conservation in the amide product. researchgate.net

Aerobic Pathway: In the presence of atmospheric oxygen (O₂), the reaction can be diverted. A carbon radical intermediate, formed after homolytic nitro-carbon fragmentation, is trapped by O₂. nih.gov This makes molecular oxygen the source of the amide carbonyl oxygen. This discovery has led to a straightforward method for preparing ¹⁸O-labeled amides by simply conducting the reaction under an atmosphere of ¹⁸O₂ gas. nih.govpnas.org

These isotopic labeling studies have not only provided deep mechanistic insights but also offered a practical method for the site-selective introduction of ¹⁸O into amides, a valuable tool for various biochemical and mechanistic investigations. vanderbilt.edunih.gov

Photoredox and Electrochemical Methods for Amide Synthesis

Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods for their ability to generate highly reactive intermediates under mild conditions. mdpi.comnih.gov Both techniques rely on single-electron transfer (SET) processes to activate substrates and forge new bonds, offering alternatives to traditional, often harsh, synthetic protocols. nih.govlongdom.org

Photoredox Catalysis utilizes a photocatalyst that, upon absorbing light, becomes a potent oxidant or reductant. nih.govlongdom.org This excited-state catalyst can then engage in an electron transfer with a substrate to generate a radical intermediate, which subsequently participates in the desired bond-forming reaction. longdom.org Organic photoredox catalysts, such as 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) (Mes-Acr-MeBF₄), have been employed for metal- and additive-free amide bond formation under visible light, demonstrating high yields and excellent functional group tolerance. organic-chemistry.org These methods are often compatible with air and water, highlighting their green chemistry credentials. organic-chemistry.org

Electrochemical Synthesis achieves substrate activation by direct electron transfer at an electrode surface. mdpi.comnih.gov By controlling the applied potential, specific redox events can be precisely initiated. Both photoredox and electrochemical approaches can generate key amidyl radicals for C-N bond formation. mdpi.comresearchgate.net For instance, dehydrogenative lactamization has been achieved using both methods, where an amidyl radical is generated and then undergoes cyclization. mdpi.comresearchgate.net While the mechanisms share similarities, the specific reaction conditions and substrate scopes can differ, making the two methods complementary. mdpi.com

A key advantage of these methods is their ability to use no external oxidant or to use readily available oxygen as the oxidant, which contrasts with many classical methods that require stoichiometric and often wasteful oxidizing agents. mdpi.com

Multicomponent Reactions Leading to this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly valued for its ability to rapidly generate molecular complexity from simple precursors.

While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are known to produce complex heterocyclic scaffolds that can incorporate substructures similar to the target molecule. researchgate.netresearchgate.net For example, MCRs have been used to synthesize 1,4-dihydropyridine (B1200194) derivatives from an aminophenyl-containing reactant, various aldehydes, and an active methylene (B1212753) compound like ethyl acetoacetate. researchgate.net Such strategies highlight the potential for developing a convergent synthesis towards complex amides. The development of MCRs for the synthesis of diverse heterocyclic scaffolds, such as 1,3-oxazines, often involves the in-situ formation of imines followed by tandem reactions, demonstrating the power of this approach in building complex molecular architectures. researchgate.netnih.gov

Sustainable and Green Chemistry Approaches in Amide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, energy consumption, and the use of hazardous substances. sioc-journal.cnucl.ac.uk The synthesis of amides, being one of the most frequently performed reactions in the pharmaceutical and chemical industries, is a prime area for the application of these principles. ucl.ac.ukrsc.org

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. bohrium.comunc.edu Traditional amide synthesis often relies on stoichiometric coupling reagents, which leads to poor atom economy and the generation of significant amounts of waste. ucl.ac.ukunc.edu

In contrast, modern catalytic methods offer much higher atom economy. For instance, the direct catalytic amidation of carboxylic acids and amines, where water is the only byproduct, is an ideal but challenging transformation. bohrium.com Significant progress has been made in developing catalytic systems that can achieve this, including those based on transition metals and boron-based catalysts. bohrium.com Other atom-economical approaches include:

Redox-neutral transformations: A ruthenium-catalyzed reaction of alcohols and nitriles to form amides proceeds with 100% atom economy, producing no byproducts. chemistryviews.org

Catalytic amidation of esters: Transition-metal-free protocols using reagents like NaOtBu have been developed for the direct amidation of unactivated esters, offering an environmentally friendly alternative. rsc.org

Cobalt-catalyzed hydroamidation: An earth-abundant cobalt catalyst has been used for the 100% atom-economical synthesis of amides from alkenes and amines under mild, light-promoted conditions. unc.edu

Table 1: Comparison of Atom Economy in Amide Synthesis Methods

| Method | Reagents | Byproducts | Atom Economy |

|---|---|---|---|

| Traditional Coupling | Carboxylic Acid, Amine, Coupling Agent (e.g., HATU) | Stoichiometric waste from coupling agent | Low |

| Catalytic Direct Amidation | Carboxylic Acid, Amine, Catalyst | Water | High |

| Alcohol + Nitrile | Alcohol, Nitrile, Ru-catalyst | None | 100% chemistryviews.org |

| Alkene + Amine | Alkene, Amine, Co-catalyst | None | 100% unc.edu |

This table provides a generalized comparison. Specific atom economies will vary based on the molecular weights of reactants and products.

Solvent Selection and Environmentally Benign Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. scispace.com Many traditional amide syntheses employ dipolar aprotic solvents like DMF, NMP, and DMAc, or chlorinated solvents like DCM. rsc.orgscispace.com These solvents are facing increasing regulatory scrutiny due to toxicity concerns and pose disposal challenges. scispace.com

Green chemistry encourages the use of safer, more sustainable solvents. Research has focused on identifying and validating greener alternatives for amide synthesis: rsc.orgbohrium.com

Biomass-derived solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone have been identified as effective and more environmentally benign replacements for conventional solvents in amide coupling reactions. bohrium.comacs.org

Ethers and Carbonates: Solvents such as methyl tert-butyl ether (MTBE) and diethyl carbonate (DEC) have also been shown to be suitable for certain types of amide synthesis, such as the Buchwald-Hartwig cross-coupling of amides. acs.orgacs.org

Solvent-free conditions: Whenever possible, performing reactions without a solvent is ideal. rsc.org Light-promoted, cobalt-catalyzed amide synthesis has been shown to proceed even in the absence of a reaction solvent. unc.edu

Water: While challenging due to solubility issues, water is the ultimate green solvent, and efforts are ongoing to develop amide synthesis methods that can be performed in aqueous media. bohrium.com

The move towards greener solvents and reaction conditions is essential for making the synthesis of amides, and by extension compounds like this compound, more sustainable in the long term. dst.gov.inrsc.org

Table 2: Green Solvent Alternatives for Amide Synthesis

| Conventional Solvent | Green Alternative(s) | Rationale for Change |

|---|---|---|

| DMF, NMP, DMAc | 2-MeTHF, CPME, γ-Valerolactone | Reduced toxicity, derived from renewable resources bohrium.comacs.org |

| Dichloromethane (DCM) | Ethyl acetate (B1210297), MTBE, 2-MeTHF | Lower environmental impact, reduced health hazards scispace.com |

| Toluene | p-Cymene | Lower toxicity, derived from biomass bohrium.com |

Spectroscopic Characterization and Structural Elucidation of 2 4 Aminophenyl N Ethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural picture can be assembled.

The ¹H NMR spectrum of 2-(4-aminophenyl)-N-ethylacetamide is expected to show distinct signals for each unique proton environment. The aromatic region will feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The ethyl group will present as a quartet and a triplet due to spin-spin coupling, while the methylene (B1212753) bridge between the phenyl ring and the carbonyl group will appear as a singlet. The amine (-NH₂) and amide (-NH) protons will also produce signals, though their chemical shift can be variable and they may exhibit broader peaks.

Predicted ¹H NMR chemical shifts are presented below. It is important to note that actual experimental values can vary based on the solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl) | ~3.2 | Quartet (q) | 2H |

| -CH₃ (Ethyl) | ~1.1 | Triplet (t) | 3H |

| -CH₂- (Acetyl) | ~3.4 | Singlet (s) | 2H |

| Aromatic (ortho to -NH₂) | ~6.6 | Doublet (d) | 2H |

| Aromatic (ortho to -CH₂) | ~7.0 | Doublet (d) | 2H |

| -NH- (Amide) | ~7.8 | Triplet (t, broad) | 1H |

| -NH₂ (Amine) | ~3.6 | Singlet (s, broad) | 2H |

Note: Data in the table is based on predictive models and general principles of NMR spectroscopy; it is not derived from experimental measurement.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 8 distinct carbon signals are expected in the broadband-decoupled spectrum, corresponding to the 10 carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent). The carbonyl carbon will appear significantly downfield, while the aliphatic and aromatic carbons will have characteristic chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| C (Aromatic, attached to -NH₂) | ~145 |

| C (Aromatic, attached to -CH₂) | ~128 |

| CH (Aromatic, ortho to -CH₂) | ~130 |

| CH (Aromatic, ortho to -NH₂) | ~115 |

| -CH₂- (Acetyl) | ~44 |

| -CH₂- (Ethyl) | ~35 |

| -CH₃ (Ethyl) | ~15 |

Note: Data in the table is based on predictive models and general principles of NMR spectroscopy; it is not derived from experimental measurement.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net Key expected correlations for this compound include:

The ethyl group's -CH₂- protons (~3.2 ppm) with its -CH₃ protons (~1.1 ppm).

The aromatic protons ortho to the -NH₂ group (~6.6 ppm) with the aromatic protons ortho to the -CH₂- group (~7.0 ppm).

The amide -NH proton (~7.8 ppm) with the adjacent ethyl -CH₂- protons (~3.2 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. libretexts.orgnanalysis.com It would confirm the assignments made in the 1D spectra by showing cross-peaks for each C-H bond:

δ(H) ~3.2 ppm with δ(C) ~35 ppm (-CH₂- of ethyl).

δ(H) ~1.1 ppm with δ(C) ~15 ppm (-CH₃ of ethyl).

δ(H) ~3.4 ppm with δ(C) ~44 ppm (-CH₂- of acetyl).

δ(H) ~6.6 ppm with δ(C) ~115 ppm (aromatic CH ortho to -NH₂).

δ(H) ~7.0 ppm with δ(C) ~130 ppm (aromatic CH ortho to -CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. hmdb.cauni.lu Key correlations would include:

The ethyl -CH₃ protons (~1.1 ppm) to the ethyl -CH₂- carbon (~35 ppm) and the amide carbonyl carbon (~170 ppm).

The acetyl -CH₂- protons (~3.4 ppm) to the amide carbonyl carbon (~170 ppm) and the aromatic carbons at the point of attachment (~128 ppm) and ortho to it (~130 ppm).

The aromatic protons showing correlations to various other carbons in the ring, confirming the substitution pattern.

For this compound in its crystalline or solid form, solid-state NMR (ssNMR) would provide valuable structural information not accessible in solution. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and conformation in the solid state. researchgate.netiucr.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of carbons. iucr.org The ssNMR spectrum could reveal the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit, which would manifest as a splitting of signals observed as single peaks in solution. iucr.org Furthermore, ssNMR is a powerful tool for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. Each polymorph would yield a distinct ssNMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺.

The fragmentation of this ion would be expected to occur at the most labile bonds. Common fragmentation pathways for related primary aromatic amines and amides include the loss of neutral molecules. hnxb.org.cn For instance, cleavage of the amide bond could lead to fragment ions corresponding to the ethylamine (B1201723) portion or the aminophenylacetyl portion of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. thermofisher.comnih.govnih.gov This is a critical step in confirming the identity of a newly synthesized compound. The monoisotopic mass of this compound (C₁₀H₁₄N₂O) is 178.11061 Da. chem960.comuni.lu HRMS analysis would aim to detect the protonated molecule, [M+H]⁺.

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₁₄N₂O + H]⁺ | 179.11789 |

Note: The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

The experimental observation of an ion with this exact mass-to-charge ratio, within a very low tolerance (typically <5 ppm), would provide strong evidence for the elemental formula C₁₀H₁₅N₂O⁺, thus confirming the molecular formula of the parent compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. unt.edu In a typical MS/MS experiment, precursor ions of this compound are selected in the first stage of the mass spectrometer. These selected ions are then subjected to collision-induced dissociation (CID), where they collide with neutral gas molecules, such as argon or xenon, causing them to break apart into smaller product ions. unt.edu

The fragmentation pattern is highly dependent on the initial structure of the molecule. For this compound, a secondary amide, common fragmentation pathways would involve cleavage of the amide bond and bonds adjacent to the aromatic ring and the amine group. A significant fragmentation pathway for amines often involves the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org This process leads to the formation of a stable resonance-stabilized cation. The specific fragments observed in the MS/MS spectrum provide a detailed "fingerprint" of the molecule, allowing for its unambiguous identification and structural confirmation. researchgate.netlifesciencesite.com

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. rsc.orgresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS in positive ion mode would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high sensitivity of ESI-MS allows for the detection of the compound even at very low concentrations. researchgate.net The technique can also be coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures, which is particularly useful in impurity profiling and metabolite identification. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another soft ionization technique that is often used for the analysis of larger biomolecules, but it can also be applied to smaller organic molecules. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix compound, such as sinapic acid or 2,5-dihydroxybenzoic acid. nih.govcovalx.com A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions.

While less common for a molecule of this size compared to ESI-MS, MALDI-MS can provide complementary information. It is particularly useful for samples that are difficult to analyze by ESI-MS due to solubility or ionization issues. nih.gov Chemical derivatization can sometimes be employed to enhance the sensitivity of MALDI-MS for smaller molecules. nih.gov

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. innovatechlabs.com It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. wiley-vch.de

The FTIR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: As a secondary amide and a primary amine, a key feature would be the N-H stretching vibrations. libretexts.org Secondary amides typically show a single, sharp band in the region of 3300-3500 cm⁻¹. pressbooks.pub The primary amine group (NH₂) will also show stretching vibrations in this region.

C=O Stretching (Amide I): A strong and sharp absorption band, known as the Amide I band, is expected in the range of 1630-1680 cm⁻¹ due to the carbonyl (C=O) group of the amide. spectroscopyonline.com

N-H Bending (Amide II): Another characteristic band for secondary amides is the Amide II band, which arises from N-H bending and C-N stretching vibrations, typically appearing between 1510 and 1570 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibrations of the amide and the aromatic amine will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹. researchgate.net

These characteristic absorption bands provide strong evidence for the presence of the amine, amide, and phenyl functional groups within the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Primary Amine, Secondary Amide |

| Aromatic C-H Stretch | >3000 | Phenyl Ring |

| C=O Stretch (Amide I) | 1630-1680 | Amide |

| Aromatic C=C Stretch | 1450-1600 | Phenyl Ring |

| N-H Bend (Amide II) | 1510-1570 | Secondary Amide |

| C-N Stretch | 1250-1350 | Amine, Amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. bbec.ac.in The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. matanginicollege.ac.in

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The presence of the aminophenyl group, which is a chromophore, will lead to π → π* transitions. bbec.ac.in These transitions in conjugated systems typically result in absorption maxima at longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. msu.edu The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. matanginicollege.ac.in Generally, molecules with conjugated systems of double bonds absorb in the UV-Vis region. msu.edu

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-400 | Phenyl Ring and Amide |

| n → π | >250 | Carbonyl Group |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to IR spectroscopy. wiley-vch.de However, the selection rules for Raman and IR are different. While IR absorption requires a change in the dipole moment of a bond during vibration, Raman scattering requires a change in the polarizability. photothermal.com This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com

For this compound, the Raman spectrum would provide complementary information to the IR spectrum. Key features would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring, which is often weak or absent in the IR spectrum, would be a strong band in the Raman spectrum.

C=C and C-C Stretching: The C=C stretching vibrations of the aromatic ring and the C-C single bond stretches will also be visible. spectroscopyonline.com

C-N Stretching: The C-N stretching vibrations will also be present in the Raman spectrum. researchgate.net

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural elucidation. s-a-s.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic Ring Breathing | ~1000 | Phenyl Ring |

| C=C Stretch | 1580-1620 | Phenyl Ring |

| C-N Stretch | 1250-1350 | Amine, Amide |

Chromatographic Techniques for Analysis and Purity Assessment

The purity and identity of synthesized chemical compounds are critical for their application in research and development. Chromatographic techniques are indispensable tools for the separation, identification, and quantification of substances within a mixture. For this compound, a variety of chromatographic methods are employed to assess its purity, identify potential impurities, and confirm its chemical structure. These methods leverage differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. In the analysis of this compound, TLC is typically performed on glass plates pre-coated with a thin layer of a stationary phase, such as silica (B1680970) gel. biorxiv.orgresearchgate.net

The separation is based on the compound's affinity for the stationary phase versus the mobile phase. A spot of the compound dissolved in a suitable solvent is applied to the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate dependent on its polarity and interactions with the stationary and mobile phases. For a related compound, N-(4-aminophenyl) acetamide (B32628), a mobile phase of ethylacetate-hexane (50:50) has been used with a silica gel stationary phase. researchgate.net Visualization of the separated spots is often achieved under UV light, typically at 254 nm, where the aromatic ring of the compound can quench fluorescence. biorxiv.orgresearchgate.net

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions. By comparing the Rf value of the synthesized compound to that of a reference standard, its identity and purity can be preliminarily assessed.

Table 1: Typical TLC Parameters for Analysis of Aromatic Amides

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent layer on the plate. | Silica gel 60 F254 biorxiv.org |

| Mobile Phase | The solvent system that moves up the plate. | Ethyl acetate (B1210297) / Hexane (various ratios) researchgate.netclockss.org, Dichloromethane (B109758) / Methanol (B129727) nih.gov |

| Visualization | Method used to see the separated spots. | UV light (254 nm) biorxiv.orgresearchgate.net |

| Retention Factor (Rf) | Ratio of distances traveled by spot and solvent. | Varies with exact mobile phase composition. clockss.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is particularly suitable for volatile and thermally stable compounds like this compound, or those that can be made volatile through chemical derivatization.

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. It travels through a capillary column containing the stationary phase, and separation occurs based on the compound's boiling point and affinity for the stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are sorted by their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular "fingerprint". This allows for high-confidence structural identification. For related amine compounds, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) may be employed to improve volatility and chromatographic behavior. jfda-online.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]+ | 179.11789 |

| [M+Na]+ | 201.09983 |

| [M-H]- | 177.10333 |

| [M]+ | 178.11006 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds, including various acetamides. clearsynth.com It offers high resolution, sensitivity, and precision. For non-volatile or thermally labile compounds, HPLC is the method of choice over GC. The analysis of this compound would typically employ a reverse-phase HPLC method.

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and/or methanol with water or an aqueous buffer. science.govresearchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then pumped through the column with the mobile phase. Separation is achieved based on the hydrophobic interactions between the compound and the stationary phase. Less polar compounds are retained longer on the column. The purity of related compounds is often determined to be greater than 98%. kmpharma.in

The separated components are detected as they exit the column, most commonly by a UV-Vis detector set at a wavelength where the analyte absorbs strongly. The retention time is used for identification, and the peak area is proportional to the concentration, allowing for accurate quantification and purity determination. Stability-indicating HPLC methods can also be developed to separate the main compound from any degradation products formed under stress conditions like acid, base, or oxidation. science.govresearchgate.net

Table 3: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) science.gov |

| Mobile Phase | Acetonitrile : Methanol : 0.032 M Ammonium (B1175870) Acetate (55:05:40, v/v/v) science.gov |

| Flow Rate | 1.0 mL/min science.gov |

| Detection | Photodiode Array (PDA) at 275 nm science.gov |

| Purity Assessment | Impurities are detected and quantified relative to the main peak. nih.gov |

Computational Chemistry and Theoretical Investigations of 2 4 Aminophenyl N Ethylacetamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For 2-(4-aminophenyl)-N-ethylacetamide, DFT calculations offer a detailed understanding of its fundamental chemical characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) basis set, to ensure accurate predictions of the molecule's geometric and electronic properties. crimsonpublishers.com

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. physchemres.org

Global reactivity descriptors, which provide further insight into the molecule's reactivity, can be derived from the HOMO and LUMO energies. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of the capacity of an atom or group of atoms to accept electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering due to maximal electron flow. |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. avogadro.cc The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the amide group would likely exhibit a positive potential, identifying them as sites for nucleophilic interaction. mongoliajol.info

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. acs.org These calculations, often carried out using DFT methods, help in the assignment of experimentally observed vibrational bands to specific molecular motions. researchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net

For this compound, key vibrational modes would include:

N-H stretching vibrations of the primary amine and the secondary amide.

C=O stretching of the amide group.

C-N stretching vibrations.

Aromatic C-H and C-C stretching vibrations.

CH2 and CH3 stretching and bending modes of the ethyl group.

Comparing the calculated vibrational spectra with experimental data allows for a detailed understanding of the molecule's structure and bonding. researchgate.net For instance, a redshift (lowering of frequency) in the calculated N-H stretching frequency compared to the experimental value can indicate the presence of hydrogen bonding. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1630-1680 |

| C-N Stretch | 1250-1350 |

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. weebly.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the properties of this compound. nih.gov

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several conformers with different energies may exist. nih.gov

Computational methods can be used to identify stable conformers and to calculate their relative energies, thus constructing a potential energy landscape. researchgate.net This landscape reveals the most stable conformations and the energy barriers between them. The stability of different conformers is determined by a balance of factors, including steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. nih.gov For example, in molecules with similar functional groups, intramolecular hydrogen bonding between a hydroxyl group and a π-electron system has been shown to be a significant factor in conformational preference. nih.gov Molecular dynamics simulations can further explore the conformational space and the transitions between different conformations over time, providing a dynamic picture of the molecule's behavior. plos.org

Molecular Docking Studies (focused on general molecular recognition principles, not specific disease targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate the fundamental principles of its molecular recognition without focusing on a specific biological target. These studies reveal how the molecule's structural features govern its non-covalent interactions.

The key functional groups of this compound that dictate its interaction profile are the primary aromatic amine (-NH2), the phenyl ring, and the N-ethylacetamide moiety. The principles of molecular recognition for this compound are based on the following interactions:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor. The amide group is bifunctional, with the N-H bond acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a strong hydrogen bond acceptor. nih.gov A typical hydrogen bond between an amide carbonyl and an amine donor is about 2.9 Å in length. nih.gov

Aromatic Interactions: The central phenyl ring can engage in several types of interactions. These include π-π stacking, where it interacts with other aromatic residues, and cation-π interactions, where the electron-rich face of the ring interacts favorably with a cation. cambridgemedchemconsulting.com Additionally, the hydrogens of the aromatic ring can interact with heteroatoms like oxygen or sulfur. cambridgemedchemconsulting.com

Hydrophobic Interactions: The ethyl group attached to the amide nitrogen and the methylene (B1212753) bridge (-CH2-) provide hydrophobic character, allowing for favorable interactions with nonpolar pockets in a binding site.

In a hypothetical docking simulation within a generic binding pocket, this compound would orient itself to maximize these interactions. The aromatic amine and amide N-H would seek out hydrogen bond acceptors like carboxylate or carbonyl oxygens in receptor side chains. The amide carbonyl would preferentially interact with hydrogen bond donors such as the hydroxyl groups of serine or tyrosine, or amide protons in a protein backbone. nih.gov The phenyl ring would likely orient itself parallel to an aromatic side chain (e.g., phenylalanine, tyrosine, tryptophan) for π-π stacking or position itself near a positively charged group (e.g., protonated lysine (B10760008) or arginine) to form a stabilizing cation-π interaction. acs.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules by simulating the atomic motions over time. researchgate.net For this compound, MD simulations can reveal the range of shapes the molecule can adopt in solution, its dynamic behavior, and the energetic favorability of different conformations. mdpi.comroyalsocietypublishing.org

The conformational flexibility of this molecule is primarily determined by the rotation around several single bonds:

Ar-CH2 Bond: Rotation around the bond connecting the phenyl ring to the methylene group.

CH2-C=O Bond: Rotation around the bond linking the methylene bridge to the carbonyl carbon.

C-N Amide Bond: While the amide bond has significant double-bond character due to resonance, which restricts free rotation, torsional fluctuations are still important.

N-CH2 (Ethyl) Bond: Rotation around the bond between the amide nitrogen and the ethyl group.

CH2-CH3 (Ethyl) Bond: Rotation of the terminal methyl group.

An MD simulation would be initiated from an energy-minimized structure of the molecule. By solving Newton's equations of motion for the system over a defined period (from nanoseconds to microseconds), a trajectory is generated that maps the positions and velocities of all atoms. Analysis of this trajectory, for instance by plotting the torsional angles of the key rotatable bonds over time, would reveal the preferred dihedral angles and the energy barriers for conversion between different conformational states (rotamers). This provides a detailed picture of the molecule's flexibility, showing which parts are rigid and which are mobile, ultimately defining the three-dimensional shapes available for interaction with other molecules. researchgate.net

Topological and Physicochemical Descriptor Calculations

Molecular descriptors are numerical values that encode chemical information and topological characteristics of a molecule. These descriptors are essential in quantitative structure-activity relationship (QSAR) studies and for predicting the physicochemical properties of a compound.

Calculation of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

A variety of molecular descriptors can be calculated for this compound to profile its likely behavior. Key descriptors include those related to polarity, lipophilicity, and size. Based on its structure, the following descriptors have been computed:

| Descriptor Name | Value/Description | Source |

| Molecular Formula | C10H14N2O | PubChemLite uni.lu |

| Monoisotopic Mass | 178.11061 Da | PubChemLite uni.lu |

| XlogP (predicted) | 0.8 | PubChemLite uni.lu |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem nih.gov |

| Number of Rotatable Bonds | 4 | - |

| Hydrogen Bond Donors | 2 (one -NH2 group, one -NH- group) | - |

| Hydrogen Bond Acceptors | 2 (one -N- atom, one =O atom) | - |

XlogP is a measure of lipophilicity, with a value of 0.8 suggesting the molecule has a slight preference for a nonpolar environment over a polar one. The Topological Polar Surface Area (TPSA) of 55.1 Ų indicates moderate polarity, which influences properties like membrane permeability. The presence of four rotatable bonds confirms the molecule's conformational flexibility, as explored in MD simulations. The counts of hydrogen bond donors and acceptors quantify its potential for forming the hydrogen bonds discussed in the molecular docking section.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. github.io For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

The prediction process typically involves:

Generating a low-energy 3D conformation of the molecule.

Performing a geometry optimization at a chosen level of theory (e.g., B3LYP functional with a basis set like 6-31G(d)). github.io

Calculating the NMR shielding tensors for the optimized geometry using a method like Gauge-Independent Atomic Orbital (GIAO).

Converting the calculated absolute shielding values to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

For this compound, the predicted ¹H NMR spectrum would feature distinct signals:

Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Amine Protons: A broad singlet for the -NH2 protons.

Methylene Protons (-CH2-CO): A singlet around δ 3.5 ppm.

Amide Proton (-NH-): A broad triplet, coupled to the adjacent ethyl -CH2- group.

Ethyl Group Protons: A quartet for the -CH2- group and a triplet for the terminal -CH3 group in the aliphatic region (approx. δ 1.0-3.5 ppm).

Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon (δ > 170 ppm), the aromatic carbons (δ 115-150 ppm), and the aliphatic carbons of the methylene bridge and ethyl group (δ 15-50 ppm).

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. This includes the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Analysis and Reaction Pathways

A plausible synthetic route to this compound is the direct N-acylation of N-ethyl-p-phenylenediamine with (4-aminophenyl)acetic acid, facilitated by a coupling agent, or more fundamentally, the reaction between an amine and a carboxylic acid derivative. The key step is the formation of the amide bond.

Computational methods can be used to model this amide bond formation. researchgate.net A typical investigation would involve mapping the potential energy surface of the reaction. The process starts by defining the reactants (the amine and the activated carboxylic acid) and the product (the amide). Computational algorithms are then used to locate the transition state (TS) structure connecting them. researchgate.net

The transition state for amide bond formation from an amine and a carboxylic acid typically involves a tetrahedral intermediate. nih.govnih.gov Quantum chemical calculations (e.g., using DFT) would optimize the geometry of this high-energy TS structure. A key feature of a correctly identified TS is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—in this case, the simultaneous breaking of the C-O bond of the carboxylic acid and the formation of the C-N amide bond. researchgate.net

By calculating the energies of the reactants, the transition state, and the products, an energy profile for the reaction pathway can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. researchgate.net Computational studies have shown that catalysts, such as acids or Lewis acids, can significantly lower this energy barrier by activating the carbonyl group, making it more susceptible to nucleophilic attack by the amine. researchgate.netpnas.org For this compound, such an analysis would provide fundamental insights into the kinetics and thermodynamics of its synthesis.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. Following the identification of a transition state (TS) structure, which represents a first-order saddle point on the potential energy surface, IRC calculations are performed to map out the minimum energy path connecting the transition state to the corresponding reactants and products. This process provides a detailed visualization of the geometric changes that occur throughout the reaction and confirms that the identified transition state is indeed the correct one for the reaction of interest. um.ac.idnih.govresearchgate.net

While specific IRC calculation data for the formation or reactions of this compound are not extensively available in the public domain, the principles of such calculations can be understood by examining analogous reactions, such as the acetylation of aniline (B41778). um.ac.idresearchgate.net The acetylation of an amino group, a key step in the synthesis of N-arylacetamides like the title compound, involves the nucleophilic attack of the amine on an acetylating agent, proceeding through a transition state to form the final amide product.

An IRC calculation for a reaction like the acetylation of the amino group in a precursor to this compound would commence from the optimized geometry of the transition state. The calculation then proceeds in both forward and backward directions along the reaction coordinate, tracing the path of steepest descent. The forward path leads to the product, in this case, the N-acetylated compound, while the backward path leads to the reactants, the amine and the acetylating agent.

The results of an IRC calculation are typically presented as an energy profile along the reaction coordinate. This profile illustrates the relative energies of the reactants, the transition state, and the products.

Table 1: Illustrative Energy Profile for a General Aniline Acetylation Reaction

| Species | Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (Aniline + Acetic Anhydride) | -1.0 | 0.00 |

| Transition State | 0.0 | +15.2 |

| Products (Acetanilide + Acetic Acid) | +1.0 | -3.87 |

Note: The data in this table is illustrative and based on findings for the acetylation of aniline, a reaction analogous to the formation of the amide bond in this compound. um.ac.id

The visualization of the IRC provides a frame-by-frame "movie" of the reaction mechanism. um.ac.idresearchgate.net For the formation of an N-arylacetamide, this would show the approach of the acetylating agent to the nitrogen atom of the aminophenyl group, the formation of the new nitrogen-carbon bond, the concurrent breaking of a bond within the acetylating agent (e.g., a carbon-oxygen bond in acetic anhydride), and the subsequent proton transfer steps to yield the final stable amide product and a byproduct.

Furthermore, IRC calculations are crucial for understanding more complex reaction mechanisms, such as intramolecular rearrangements or the cleavage of amide bonds under specific conditions. nih.govusfq.edu.ec For instance, a computational study on the cleavage of an unconstrained amide bond utilized IRC analysis to confirm the steps of the most favorable reaction mechanism, which involved an intramolecular nitrogen nucleophilic attack followed by proton transfer and bond cleavage. nih.govusfq.edu.ec Such analyses provide deep insights into the electronic and structural dynamics of the reaction.

Chemical Reactivity and Mechanistic Studies of 2 4 Aminophenyl N Ethylacetamide

Amide Bond Reactivity

The amide bond is generally characterized by its significant stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl pi-system. This delocalization imparts a partial double bond character to the C-N bond, increasing the energy barrier for rotation and decreasing the electrophilicity of the carbonyl carbon. Consequently, cleavage of the amide bond requires more forceful conditions compared to other carboxylic acid derivatives like esters or acid chlorides. libretexts.org

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base, typically requiring heat. libretexts.org The products of this reaction for 2-(4-aminophenyl)-N-ethylacetamide would be 2-(4-aminophenyl)acetic acid and ethylamine (B1201723).

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule. A subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (ethylamine). Finally, elimination of ethylamine yields the protonated carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic addition step. This is followed by the elimination of the ethylamide anion (⁻NHEt), which is a poor leaving group. This step is typically the rate-determining step and requires significant energy input (heating). The reaction is driven to completion by the deprotonation of the newly formed carboxylic acid by the strongly basic ethylamide anion. libretexts.org

A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using sodium hydroxide in a non-aqueous methanol (B129727)/dichloromethane (B109758) mixture has been developed, which may be applicable. arkat-usa.org

| Hydrolysis Condition | Catalyst | Mechanism Steps | Products |

| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer to nitrogen.4. Elimination of ethylamine. | 2-(4-aminophenyl)acetic acid, Ethylammonium ion |

| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide.2. Elimination of ethylamide anion.3. Deprotonation of carboxylic acid. | 2-(4-aminophenyl)acetate, Ethylamine |

Intramolecular catalysis can significantly affect the rate of amide bond cleavage if a neighboring functional group is suitably positioned to participate in the reaction. For this compound, the para-positioning of the amino group relative to the acetyl side chain makes direct intramolecular nucleophilic catalysis on the amide carbonyl unlikely due to the distance and geometry. However, the electronic effects of the amino group, as discussed, indirectly influence the reactivity of the entire molecule.

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions and also possesses nucleophilic character.

The amino group strongly activates the benzene (B151609) ring towards electrophilic attack by donating its lone pair of electrons into the aromatic π-system through resonance. dalalinstitute.com This increases the electron density at the ortho and para positions. Since the para position is already occupied by the N-ethylacetamide substituent, electrophilic substitution will be directed to the two ortho positions relative to the amino group. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) can occur readily, even without a Lewis acid catalyst, to introduce halogen atoms at the ortho positions. lkouniv.ac.in For instance, N-(4-aminophenyl)-N-methylacetamide has been shown to react with N-Bromosuccinimide (NBS) to achieve bromination. clockss.org

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines, as the strongly acidic conditions can lead to oxidation of the ring and protonation of the amino group to form the anilinium ion (-NH₃⁺). The anilinium ion is a meta-directing and deactivating group. To circumvent this, the reactivity of the amino group is often moderated by converting it into an amide (acetanilide) before nitration. In the case of this compound, the molecule already contains an amide, but the free amino group remains highly reactive.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid (-SO₃H) group at the ortho positions. This reaction is reversible. lkouniv.ac.in

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ or Br₂ in CH₃COOH | Br⁺ | 2-(4-amino-3-bromophenyl)-N-ethylacetamide, 2-(4-amino-3,5-dibromophenyl)-N-ethylacetamide |

| Nitration | HNO₃, H₂SO₄ (Ac₂O protection) | NO₂⁺ | 2-(4-acetylamino-3-nitrophenyl)-N-ethylacetamide (after protection & nitration) |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Amino-5-(2-(ethylamino)-2-oxoethyl)benzenesulfonic acid |

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C), to form a diazonium salt. byjus.com This process is known as diazotization. The amino group of this compound is expected to undergo this reaction to yield the corresponding diazonium salt.